(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Overview
Description
“(5-Chlorobenzo[d]isoxazol-3-yl)methanamine” is a synthetic compound. It has the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol .
Molecular Structure Analysis
The molecular structure of “(5-Chlorobenzo[d]isoxazol-3-yl)methanamine” consists of a five-membered isoxazole ring with a chlorine atom attached to the benzene ring .Scientific Research Applications
Stabilizing Parallel Turn Conformations
A study designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative aimed at stabilizing parallel turn conformations. The synthesis utilized a [1,3]-dipolar cycloaddition reaction, highlighting the compound's role in peptide sequence stabilization and its potential for developing novel peptide-based therapeutics (Bucci et al., 2018).
Synthesis of Novel Compounds
Research has focused on synthesizing new compounds, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, through high-yielding reactions and characterizing them spectroscopically. These efforts contribute to expanding the library of isoxazole-based compounds with potential applications in materials science and drug development (Shimoga et al., 2018).
Antiviral and Anticancer Activities
Isoxazole derivatives have been evaluated for their antiviral and anticancer activities. For example, (3-Phenylisoxazol-5-yl)methanimine derivatives showed promising anti-hepatitis B virus (HBV) activity, with some compounds effectively inhibiting HBV DNA replication (Liang et al., 2023). Another study synthesized N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, assessing their anti-tumor potential against various cancer cell lines, highlighting the therapeutic potential of these compounds (Ramazani et al., 2014).
Drug Discovery and Molecular Engineering
The synthesis and characterization of novel compounds, such as aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, demonstrate the application of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine-related compounds in drug discovery. These compounds have been identified as biased agonists of serotonin 5-HT1A receptors, showing potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Future Directions
properties
IUPAC Name |
(5-chloro-1,2-benzoxazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIRIAKAFRBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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